N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13-2-4-14(5-3-13)20-17(23)12-26-18-19-10-11-21(18)15-6-8-16(9-7-15)22(24)25/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORLBJREFJEMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the nitrophenyl group: This step may involve nitration of a phenyl ring using concentrated nitric acid and sulfuric acid.
Attachment of the sulfanylacetamide group: This can be done by reacting the imidazole derivative with a suitable thiol and acetamide under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes an imidazole ring, a sulfanyl group, and aromatic moieties. Its molecular formula is C_{16}H_{16N_4O_2S and it is characterized by the following structural elements:
- Imidazole ring : Contributes to biological activity.
- Sulfanyl group : Enhances interaction with biological targets.
- Aromatic groups : Provide stability and influence solubility.
Antimicrobial Activity
Research indicates that derivatives of N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit antimicrobial properties. A study on similar acetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) below 1.0 µM against Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| CD-7 | 0.4 | Staphylococcus aureus |
| CD-10 | 0.1 | Bacillus subtilis |
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant effects. In a study involving animal models, various derivatives were tested for their ability to mitigate seizure activity. Notably, certain derivatives displayed significant protective effects against induced seizures at doses as low as 100 mg/kg .
| Compound | Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| OL4 | 100 | 85 |
| OL5 | 400 | 60 |
Protein Binding Affinity
Molecular docking studies suggest that N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide interacts effectively with GABA receptors, indicating potential as an anticonvulsant or anxiolytic agent. The binding affinity was assessed using computational methods, revealing promising interactions that warrant further investigation .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various acetamides, N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide was found to outperform standard antibiotics in inhibiting the growth of resistant bacterial strains. This finding highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticonvulsant Activity
A series of experiments conducted on rats demonstrated that the compound significantly reduced seizure frequency compared to untreated controls. The study established a dose-response relationship, confirming the compound's efficacy in managing seizure disorders.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl group may contribute to the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]acetamide: Lacks the sulfanyl group.
N-(4-methylphenyl)-2-[1-(4-aminophenyl)imidazol-2-yl]sulfanylacetamide: Contains an amino group instead of a nitro group.
Uniqueness
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both the nitrophenyl and sulfanylacetamide groups, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure and Synthesis
The molecular formula for N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is . The compound features a sulfonamide linkage which is known to enhance biological activity in similar derivatives. The synthesis typically involves the reaction of 4-nitrophenyl imidazole derivatives with 4-methylphenyl acetamide under suitable conditions to yield the desired product.
Anticancer Activity
Research indicates that compounds with imidazole and sulfonamide moieties exhibit significant anticancer properties. A study focusing on related imidazole derivatives demonstrated that these compounds can inhibit cell growth in various cancer cell lines, including cervical and bladder cancer cells. The most active derivatives showed IC50 values ranging from 2.38 µM to 8.13 µM, suggesting potent cytotoxic effects against these cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SISO (Cervical) | 2.38 | |
| Compound B | RT-112 (Bladder) | 3.77 | |
| Compound C | A431 | <10 |
The mechanism by which N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, the presence of electron-withdrawing groups like nitro groups in the structure may enhance the compound's ability to interact with cellular targets, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the phenyl rings and their positions. Electron-withdrawing groups tend to increase the cytotoxicity of these compounds. For example, the introduction of a nitro group at the para position significantly enhances activity compared to compounds lacking such substituents .
Figure 1: Proposed SAR for Imidazole Derivatives
SAR Diagram
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Cytotoxicity Assay : A study conducted on a series of sulfonamide derivatives revealed that modifications at the R-position significantly influenced cytotoxic activity against various cancer cell lines. Compounds with bulky lipophilic groups showed enhanced activity compared to simpler structures .
- In Vivo Studies : Animal models treated with imidazole-based compounds demonstrated reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
